4,4'-Dihydroxychalcone

Descripción general

Descripción

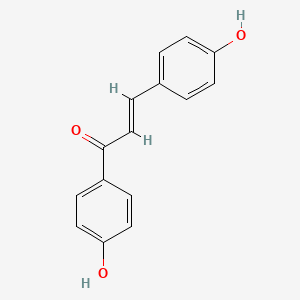

4,4’-Dihydroxychalcone is a member of the chalcone family, which belongs to the flavonoid group of compounds. Chalcones are characterized by their open-chain structure, consisting of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This particular compound, 4,4’-Dihydroxychalcone, is known for its biological activities and potential therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The most common method for synthesizing chalcones, including 4,4’-Dihydroxychalcone, is the Claisen-Schmidt condensation. This reaction involves the condensation of an aryl aldehyde with an aryl ketone in the presence of a base, typically sodium hydroxide or potassium hydroxide, in an alcoholic medium . The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods: Industrial production of 4,4’-Dihydroxychalcone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality 4,4’-Dihydroxychalcone .

Análisis De Reacciones Químicas

Types of Reactions: 4,4’-Dihydroxychalcone undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction of the α,β-unsaturated carbonyl system can yield dihydrochalcones.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted chalcones.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of dihydrochalcones.

Substitution: Formation of halogenated chalcones.

Aplicaciones Científicas De Investigación

Pharmacological Properties

4,4'-Dihydroxychalcone exhibits a range of pharmacological activities that have been the subject of numerous studies:

- Antidiabetic Effects : Research indicates that this compound demonstrates significant hypoglycemic activity. In preclinical studies involving diabetic animal models, it has been shown to lower blood glucose levels effectively, comparable to established antidiabetic medications like metformin . For instance, a study reported that this compound significantly reduced glucose levels in streptozotocin-induced diabetic rats at doses ranging from 200 to 300 mg/kg .

- Anticancer Activity : The compound has also been investigated for its anticancer properties. It has been found to inhibit the proliferation of various cancer cell lines by inducing apoptosis and modulating signaling pathways involved in cell survival and growth . The mechanisms underlying these effects include the inhibition of key proteins involved in cancer cell metabolism and survival.

- Anti-inflammatory and Antioxidant Effects : this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Its antioxidant activity helps in scavenging free radicals, thereby reducing oxidative stress . These properties make it a candidate for developing treatments for chronic inflammatory diseases.

Molecular Docking Studies

Molecular docking studies have provided insights into the interaction of this compound with various biological targets:

- SARS-CoV-2 Proteins : Recent studies have explored the binding affinity of this compound with SARS-CoV-2 main protease and RNA-dependent RNA polymerase. The compound showed favorable docking scores, suggesting its potential as an antiviral agent against COVID-19 . The docking results indicated strong interactions with key amino acids in the target proteins, which could inhibit viral replication.

- Enzymatic Inhibition : The compound has also been evaluated for its ability to inhibit enzymes such as α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism. Inhibition of these enzymes can lead to reduced glucose absorption and lower blood sugar levels .

Case Studies and Experimental Findings

A comprehensive review of experimental studies highlights various applications of this compound:

| Study | Model | Findings |

|---|---|---|

| Acharjee et al. (2018) | Streptozotocin-induced diabetic rats | Significant reduction in blood glucose at doses of 10–20 mg/kg |

| Ribnicky et al. (2009) | HFD obese C57BL/6J male mice | Comparable hypoglycemic effect to metformin at doses of 200–300 mg/kg |

| Barman et al. (2022) | Docking studies with SARS-CoV-2 proteins | Strong binding affinity indicating potential antiviral properties |

Mecanismo De Acción

The biological activities of 4,4’-Dihydroxychalcone are attributed to its ability to interact with various molecular targets and pathways. It can modulate signaling pathways involved in inflammation, apoptosis, and oxidative stress. The compound’s α,β-unsaturated carbonyl system allows it to act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and enzymes, thereby altering their function .

Comparación Con Compuestos Similares

- 2’,4’-Dihydroxychalcone

- 3,4-Dihydroxychalcone

- 4,4’-Dimethoxychalcone

Comparison: 4,4’-Dihydroxychalcone is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to other chalcones, it exhibits distinct antioxidant and anticancer properties, making it a valuable compound for further research and development .

Actividad Biológica

4,4'-Dihydroxychalcone (DHC) is a member of the chalcone family, which are polyphenolic compounds known for their diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its chemical formula and its structure, which features two hydroxyl groups at the 4-position of the chalcone backbone. This structural configuration is crucial for its biological activity.

Chemical Structure

Antioxidant Activity

The antioxidant properties of this compound are significant in mitigating oxidative stress. Research indicates that it can scavenge free radicals and reduce oxidative damage in cells.

Table 1: Antioxidant Activity of this compound

| Study Reference | Method Used | IC50 Value (µM) | Observations |

|---|---|---|---|

| DPPH Scavenging | 25 | Effective radical scavenger | |

| ABTS Assay | 30 | High antioxidant potential |

Anti-Inflammatory Effects

This compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes. It has been shown to downregulate TNF-α and IL-6 production in macrophages.

Table 2: Anti-Inflammatory Properties

| Study Reference | Cell Line Used | Inflammatory Markers Inhibited | Concentration (µM) |

|---|---|---|---|

| BV2 Microglial Cells | TNF-α, IL-6 | 50 | |

| Human Colon Cancer Cells | COX-2, iNOS | 25 |

Anticancer Activity

Several studies have highlighted the potential of this compound as an anticancer agent. It induces apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Table 3: Anticancer Activity

| Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| SH-SY5Y Neuroblastoma | 20 | Induction of oxidative stress |

| HEK293t Kidney Cells | 15 | Mitochondrial dysfunction |

| Various Cancer Types | Varies | Synergistic effects with cisplatin |

Case Studies

- Neuroblastoma Study : A study demonstrated that treatment with this compound led to significant cytotoxic effects in SH-SY5Y neuroblastoma cells. The compound increased reactive oxygen species (ROS) levels and decreased glutathione levels, indicating a mechanism of action based on oxidative stress induction .

- Colon Cancer Sensitization : Another investigation found that pre-treatment with this compound sensitized human colon cancer cells to chemotherapy drugs by inhibiting glutathione S-transferase activity . This suggests potential applications in enhancing the efficacy of existing cancer therapies.

Propiedades

IUPAC Name |

(E)-1,3-bis(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10,16-17H/b10-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZQLEXXZAVVCCA-XCVCLJGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3600-61-1, 108997-30-4 | |

| Record name | 4,4'-Dihydroxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003600611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dihydroxychalcone, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108997304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-DIHYDROXYCHALCONE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKY3J88Z94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.